5-Hydrazinylquinolin-8-ol, also known as 2-hydrazinylquinolin-8-ol, is a compound belonging to the class of quinoline derivatives. Its molecular formula is with a molecular weight of 175.19 g/mol . This compound is characterized by the presence of a hydrazine functional group attached to the quinoline structure, which is known for its diverse biological activities and applications in medicinal chemistry.
5-Hydrazinylquinolin-8-ol can be synthesized from various precursors in the laboratory, often through modifications of existing quinoline derivatives. It is classified as an organic compound and falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. The compound is closely related to other quinoline derivatives, which are known for their roles as chelating agents and in biological applications.
The synthesis of 5-hydrazinylquinolin-8-ol typically involves several methods:
The synthesis can be represented by the following general reaction scheme:
The molecular structure of 5-hydrazinylquinolin-8-ol consists of a quinoline core with a hydrazine substituent at the 5-position. The structural formula can be represented as follows:
C1=CC=NC2=C1C(=CC=N2)NThe compound features a fused bicyclic system where the nitrogen atoms contribute to its reactivity and biological activity .
5-Hydrazinylquinolin-8-ol undergoes various chemical reactions typical of hydrazine and quinoline derivatives:
The mechanism of action for 5-hydrazinylquinolin-8-ol primarily revolves around its ability to chelate metal ions and its interactions with biological targets:
Relevant data regarding these properties can be sourced from databases such as PubChem .
5-Hydrazinylquinolin-8-ol has several applications in scientific research:
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5